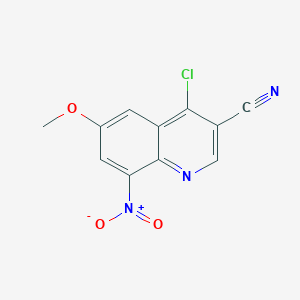

4-Chloro-6-methoxy-8-nitro-3-quinolinecarbonitrile

描述

4-Chloro-6-methoxy-8-nitro-3-quinolinecarbonitrile is a heterocyclic organic compound featuring a quinoline backbone substituted with chloro (Cl), methoxy (OCH₃), nitro (NO₂), and cyano (CN) groups. Its synthesis typically involves the reaction of substituted quinoline precursors with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under reflux, achieving yields up to 91% . The presence of electron-withdrawing groups (e.g., nitro, cyano) and electron-donating groups (e.g., methoxy) creates a unique electronic profile, making it a candidate for applications in drug discovery, particularly as a kinase inhibitor or antimicrobial agent .

属性

分子式 |

C11H6ClN3O3 |

|---|---|

分子量 |

263.63 g/mol |

IUPAC 名称 |

4-chloro-6-methoxy-8-nitroquinoline-3-carbonitrile |

InChI |

InChI=1S/C11H6ClN3O3/c1-18-7-2-8-10(12)6(4-13)5-14-11(8)9(3-7)15(16)17/h2-3,5H,1H3 |

InChI 键 |

NRILXMXZHYICSI-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC2=C(C(=CN=C2C(=C1)[N+](=O)[O-])C#N)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 4-chloro-6-methoxy-8-nitro- typically involves multi-step organic reactions. One common method includes the nitration of 4-chloro-6-methoxyquinoline, followed by the introduction of a cyano group at the 3rd position. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the cyano group can be achieved through a Sandmeyer reaction, where the diazonium salt of the corresponding amine is treated with copper(I) cyanide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the industrial process more sustainable .

化学反应分析

Types of Reactions

3-Quinolinecarbonitrile, 4-chloro-6-methoxy-8-nitro- undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 4th position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group at the 8th position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

Amino Derivatives: From the reduction of the nitro group.

Substituted Quinoline Derivatives: From nucleophilic substitution reactions.

Hydroxyl or Carbonyl Derivatives: From the oxidation of the methoxy group.

科学研究应用

3-Quinolinecarbonitrile, 4-chloro-6-methoxy-8-nitro- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-6-methoxy-8-nitro- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or proteins by binding to their active sites. The presence of the nitro group can facilitate the formation of reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups can also influence the compound’s binding affinity and specificity towards its targets .

相似化合物的比较

Structural and Functional Analogues

The following table summarizes key analogues of 4-Chloro-6-methoxy-8-nitro-3-quinolinecarbonitrile, highlighting structural variations and their implications:

生物活性

4-Chloro-6-methoxy-8-nitro-3-quinolinecarbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein tyrosine kinases (PTKs). This article explores the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.

- Molecular Formula : C10H7ClN4O3

- Molecular Weight : 252.64 g/mol

- IUPAC Name : 4-Chloro-6-methoxy-8-nitroquinoline-3-carbonitrile

The primary mechanism by which this compound exerts its biological effects is through the inhibition of specific protein tyrosine kinases, which are crucial for various cellular processes, including growth and proliferation. Inhibition of these kinases can lead to reduced tumor cell growth and proliferation, making this compound a candidate for cancer treatment.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant anti-cancer properties. The compound has been shown to inhibit the activity of HER2 and epidermal growth factor receptor (EGFR), both of which are implicated in the progression of certain cancers.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 (Breast Cancer) | 5.2 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 4.7 | Induction of apoptosis |

| HCT116 (Colon Cancer) | 6.0 | Cell cycle arrest |

These findings suggest that the compound's ability to inhibit PTKs is correlated with its cytotoxic effects on cancer cells.

Case Studies

-

Case Study on HER2 Inhibition :

In a study examining the effects of various quinoline derivatives, this compound was found to inhibit HER2-mediated signaling pathways, leading to decreased proliferation in HER2-positive breast cancer cells. The study highlighted its potential as a therapeutic agent in targeting resistant forms of breast cancer. -

EGFR Targeting in Lung Cancer :

Another research focused on lung cancer cells revealed that the compound effectively inhibited EGFR phosphorylation, resulting in reduced tumor growth in xenograft models. This reinforces its role as a promising candidate for treating non-small cell lung cancer (NSCLC).

Pharmacological Applications

The compound's inhibition of PTKs positions it as a potential therapeutic agent for various cancers, particularly those characterized by overexpression or mutation of HER2 and EGFR. Ongoing research aims to develop formulations that enhance bioavailability and target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。